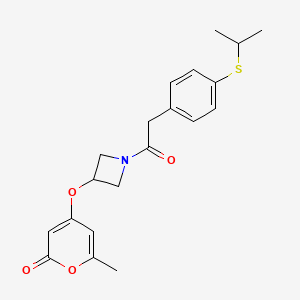

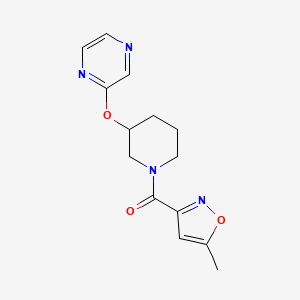

4-(tert-butyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound appears to contain a tert-butyl group, a fluorophenyl group, and a pyridazine ring. Tert-butyl groups are large applications in synthetic organic chemistry . The fluorophenyl group is a common motif in medicinal chemistry due to the unique properties of fluorine. Pyridazine is a basic aromatic ring with two nitrogen atoms.

Synthesis Analysis

Tertiary butyl esters, which might be a component of your compound, can be synthesized using flow microreactor systems . This method is more efficient, versatile, and sustainable compared to the batch .

Chemical Reactions Analysis

Tertiary butyl groups can be introduced into a variety of organic compounds using flow microreactor systems . Protodeboronation of pinacol boronic esters can be achieved using a radical approach .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Tert-butyl groups are known to elicit a unique reactivity pattern .

Applications De Recherche Scientifique

Fluorescence Chemosensor for Selective Detection of Ba2+ Ion

4PB, a phenoxazine-based fluorescence chemosensor closely related to the chemical structure , was designed for the selective detection of Ba2+ ions. This chemosensor operates via an intramolecular charge transfer mechanism and can effectively detect Ba2+ in living cells, as demonstrated through live cell imaging in MCF-7 cells (Ravichandiran et al., 2019).

Synthesis and Properties of Ortho-linked Polyamides

Ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol, a compound structurally similar to the target chemical, were synthesized. These polyamides exhibited non-crystalline structures, high solubility in various solvents, and significant thermal stability, making them potentially useful for a range of applications (Hsiao et al., 2000).

Antibacterial and Anthelmintic Activities

A compound closely related to the target molecule, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was synthesized and evaluated for its in vitro antibacterial and anthelmintic activities. This compound demonstrated moderate anthelmintic activity, showcasing the potential of structurally related compounds in medicinal applications (Sanjeevarayappa et al., 2015).

Myocardial Perfusion Imaging with PET

The synthesis and evaluation of 18F-labeled pyridaben analogs, which include structures resembling the target chemical, were explored for their potential in myocardial perfusion imaging (MPI) using PET. These analogs showed promising biological properties, such as high heart uptake and low background uptake, in both mouse and swine models, indicating their suitability for MPI applications (Mou et al., 2012).

Electrochemical Properties in Donor–Acceptor–Donor Type Polymers

A new benzimidazole unit, which shares structural characteristics with the target compound, was synthesized and integrated into donor–acceptor–donor type monomers. These monomers were then polymerized, and their electrochemical and optical properties were studied, suggesting potential applications in electronic and photovoltaic devices (Ozelcaglayan et al., 2012).

Serotonin 1A Receptors in Alzheimer's Disease Patients

4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, structurally akin to the target chemical, was used as a molecular imaging probe to study serotonin 1A receptors in Alzheimer's disease patients. This study highlighted the potential of similar compounds in neuroimaging and the study of neurological disorders (Kepe et al., 2006).

Propriétés

IUPAC Name |

4-tert-butyl-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN3O2/c1-23(2,3)18-8-4-17(5-9-18)22(29)25-14-15-27-21(28)13-12-20(26-27)16-6-10-19(24)11-7-16/h4-13H,14-15H2,1-3H3,(H,25,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAWAGGSTTVJGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-butyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Triazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2368005.png)

![2-{[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenol](/img/structure/B2368007.png)

![2-(2-chlorophenyl)-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2368009.png)

![ethyl 2-[(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoylamino]benzoate](/img/structure/B2368013.png)

![N-(2-methoxybenzyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2368016.png)

![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2368018.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B2368021.png)

![N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2368023.png)